molecular formula C16H19N3O B7628047 5-(3-aminophenyl)-N-(oxolan-2-ylmethyl)pyridin-2-amine

5-(3-aminophenyl)-N-(oxolan-2-ylmethyl)pyridin-2-amine

Cat. No.: B7628047
M. Wt: 269.34 g/mol
InChI Key: RYZDCOQDPBVOCU-UHFFFAOYSA-N
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Description

“5-(3-aminophenyl)-N-(oxolan-2-ylmethyl)pyridin-2-amine” is a synthetic organic compound that features a pyridine ring substituted with an aminophenyl group and an oxolan-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-(3-aminophenyl)-N-(oxolan-2-ylmethyl)pyridin-2-amine” typically involves multi-step organic reactions. One possible route could include:

    Formation of the pyridine ring: Starting from a suitable precursor, the pyridine ring can be constructed using cyclization reactions.

    Introduction of the aminophenyl group: This can be achieved through electrophilic aromatic substitution or cross-coupling reactions.

    Attachment of the oxolan-2-ylmethyl group: This step might involve nucleophilic substitution or addition reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the aminophenyl group.

    Reduction: Reduction reactions could target the pyridine ring or the oxolan-2-ylmethyl group.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially on the aromatic ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, organometallic reagents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, “5-(3-aminophenyl)-N-(oxolan-2-ylmethyl)pyridin-2-amine” can be used as a building block for the synthesis of more complex molecules.

Biology

Biologically, such compounds may be investigated for their interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a therapeutic agent, possibly targeting specific enzymes or receptors.

Industry

Industrially, derivatives of this compound might be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of “5-(3-aminophenyl)-N-(oxolan-2-ylmethyl)pyridin-2-amine” would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

    5-(3-aminophenyl)pyridin-2-amine: Lacks the oxolan-2-ylmethyl group.

    N-(oxolan-2-ylmethyl)pyridin-2-amine: Lacks the aminophenyl group.

    5-(3-nitrophenyl)-N-(oxolan-2-ylmethyl)pyridin-2-amine: Contains a nitro group instead of an amino group.

Uniqueness

The presence of both the aminophenyl and oxolan-2-ylmethyl groups in “5-(3-aminophenyl)-N-(oxolan-2-ylmethyl)pyridin-2-amine” may confer unique chemical properties and biological activities, distinguishing it from similar compounds.

Properties

IUPAC Name

5-(3-aminophenyl)-N-(oxolan-2-ylmethyl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O/c17-14-4-1-3-12(9-14)13-6-7-16(18-10-13)19-11-15-5-2-8-20-15/h1,3-4,6-7,9-10,15H,2,5,8,11,17H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYZDCOQDPBVOCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC2=NC=C(C=C2)C3=CC(=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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